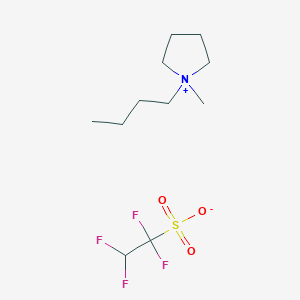
1-Butyl-1-methylpyrrolidinium 1,1,2,2-tetrafluoroethanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Butyl-1-methylpyrrolidinium 1,1,2,2-tetrafluoroethanesulfonate is an ionic liquid with the molecular formula C₁₁H₂₁F₄NO₃S and a molecular weight of 323.25 g/mol . This compound is known for its unique properties, such as low volatility, high thermal stability, and excellent solubility for a wide range of organic and inorganic substances. These characteristics make it a valuable material in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-1-methylpyrrolidinium 1,1,2,2-tetrafluoroethanesulfonate typically involves the quaternization of 1-methylpyrrolidine with 1-chlorobutane to form 1-butyl-1-methylpyrrolidinium chloride. This intermediate is then reacted with 1,1,2,2-tetrafluoroethanesulfonic acid to yield the desired ionic liquid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity. The final product is often purified through techniques like distillation or recrystallization to remove any impurities .
化学反应分析
Types of Reactions
1-Butyl-1-methylpyrrolidinium 1,1,2,2-tetrafluoroethanesulfonate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: It can be reduced under specific conditions using reducing agents.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium hydroxide or potassium cyanide are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted pyrrolidinium compounds .
科学研究应用
1-Butyl-1-methylpyrrolidinium 1,1,2,2-tetrafluoroethanesulfonate has a wide range of scientific research applications:
作用机制
The mechanism of action of 1-Butyl-1-methylpyrrolidinium 1,1,2,2-tetrafluoroethanesulfonate involves its interaction with various molecular targets and pathways. Its ionic nature allows it to stabilize charged intermediates in chemical reactions, enhancing reaction rates and selectivity. In biological systems, it can interact with proteins and enzymes, affecting their structure and function .
相似化合物的比较
Similar Compounds
- 1-Butyl-1-methylpyrrolidinium chloride
- 1-Butyl-1-methylpyrrolidinium bromide
- 1-Butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide
- 1-Butyl-1-methylpyrrolidinium dicyanamide
Uniqueness
1-Butyl-1-methylpyrrolidinium 1,1,2,2-tetrafluoroethanesulfonate is unique due to its combination of a pyrrolidinium cation and a tetrafluoroethanesulfonate anion. This combination imparts distinct properties, such as high thermal stability and low volatility, which are advantageous in various applications compared to other similar compounds .
属性
IUPAC Name |
1-butyl-1-methylpyrrolidin-1-ium;1,1,2,2-tetrafluoroethanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N.C2H2F4O3S/c1-3-4-7-10(2)8-5-6-9-10;3-1(4)2(5,6)10(7,8)9/h3-9H2,1-2H3;1H,(H,7,8,9)/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYHUWCHUDVNWAL-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+]1(CCCC1)C.C(C(F)(F)S(=O)(=O)[O-])(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21F4NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














